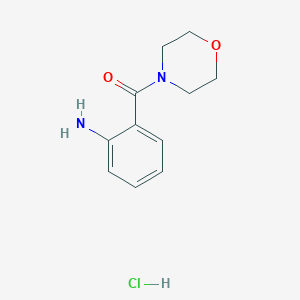![molecular formula C17H20N2OS B1286269 2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 489434-80-2](/img/structure/B1286269.png)
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 2-aminothiophene derivatives often involves the Gewald synthesis, a multi-component reaction that allows for the construction of the thiophene ring system . The Gewald reaction typically involves the condensation of a ketone, a cyanoacetate, and elemental sulfur. An example of this method is seen in the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are prepared via dehydrogenation of their tetrahydro counterparts . This method could potentially be adapted for the synthesis of "2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide".
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . For instance, the related compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the aminomethylation of 2-thioxonicotinamide derivatives leads to the formation of complex N,S-containing heterocycles . The reactivity of the amino group and the carboxamide moiety in the compound of interest could allow for similar transformations, potentially leading to novel heterocyclic structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of the carboxamide group and the substitution pattern on the thiophene ring can significantly affect these properties . Additionally, the lipophilicity and electronic properties of the substituents can influence the compound's interaction with biological targets and its pharmacokinetic profile.
Biological Activity
The biological activity of 2-aminothiophene derivatives is diverse, with some compounds showing promise as allosteric enhancers of the adenosine A1 receptor, antimicrobial agents, and possessing antiarrhythmic, serotonin antagonist, and antianxiety activities . The specific activities of these compounds are determined by their interaction with biological targets, which is influenced by their molecular structure and physicochemical properties. The compound "2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" could potentially exhibit similar activities, making it a candidate for further pharmacological evaluation.
Scientific Research Applications
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures in this field often involve heterocyclization of various substrates .
- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of application or experimental procedures in this field often involve the use of thiophene-mediated molecules .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
-
Organic Field-Effect Transistors (OFETs)
- Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
- Methods of application or experimental procedures in this field often involve the use of thiophene-mediated molecules .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of OFETs .
-
Organic Light-Emitting Diodes (OLEDs)
- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of application or experimental procedures in this field often involve the use of thiophene-mediated molecules .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of OLEDs .
-
Anti-Inflammatory Drugs
- Thiophene derivatives, such as suprofen, have a 2-substituted thiophene framework and are known as nonsteroidal anti-inflammatory drugs .
- Methods of application or experimental procedures in this field often involve the synthesis of thiophene-based drugs .
- Outcomes: Suprofen is an example of a thiophene-based drug that is used as a nonsteroidal anti-inflammatory drug .
-
Dental Anesthetics
- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Methods of application or experimental procedures in this field often involve the synthesis of thiophene-based drugs .
- Outcomes: Articaine is an example of a thiophene-based drug that is used as a dental anesthetic .
-
Anti-Psychotic Drugs
- Thiophene derivatives have been reported to possess anti-psychotic properties .
- Methods of application or experimental procedures in this field often involve the synthesis of thiophene-based drugs .
- Outcomes: Thiophene-based drugs have been proven to be effective in treating various psychological disorders .
-
Anti-Arrhythmic Drugs
- Thiophene derivatives have been reported to possess anti-arrhythmic properties .
- Methods of application or experimental procedures in this field often involve the synthesis of thiophene-based drugs .
- Outcomes: Thiophene-based drugs have been proven to be effective in treating various heart rhythm disorders .
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-6-5-7-12(10-11)19-17(20)15-13-8-3-2-4-9-14(13)21-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHWMIIMDDBZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

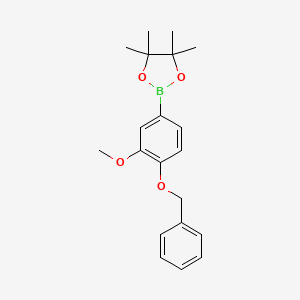
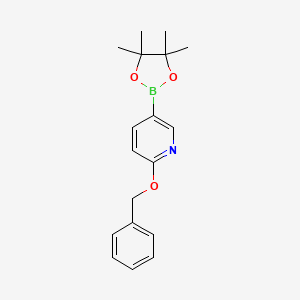
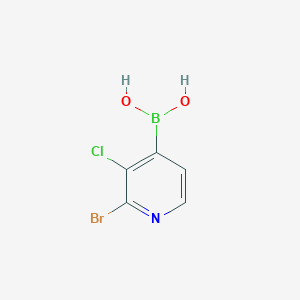
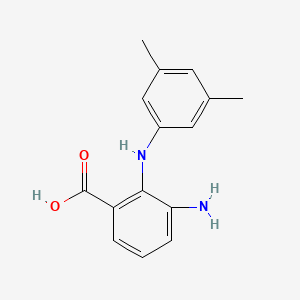
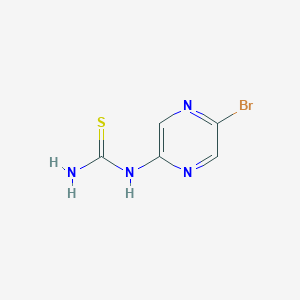
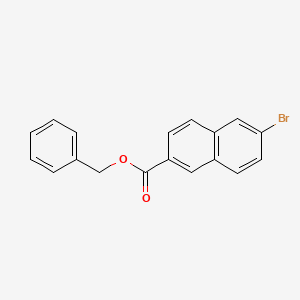
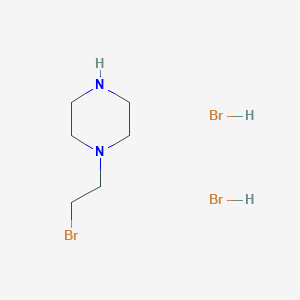
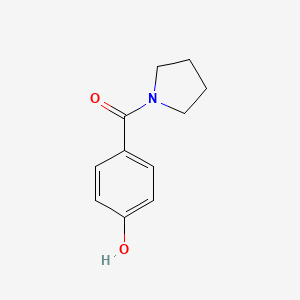
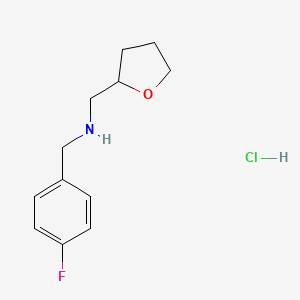
![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
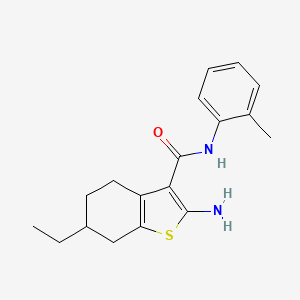
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
